Bienvenue dans la boutique en ligne BenchChem!

1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane

Fragment-based drug discovery Physicochemical profiling Ligand efficiency

This disubstituted pyrimidine derivative (MW 237.37) uniquely combines a hinge-binding pyrimidine core, a conformationally flexible azepane ring, and a synthetically pivotal 2-methylsulfanyl (SMe) group absent in simpler 2-H or 2-Cl analogs. The SMe substituent serves as a linchpin for orthogonal late-stage diversification—oxidation to the sulfone enables nucleophilic displacement by amines, alcohols, or thiols—allowing rapid SAR exploration without de novo core synthesis. With a cLogP of ~3.1 and favorable CNS MPO profile (≥4.5), this scaffold is suitable for brain-penetrant kinase programs where the azepane ring reduces P-gp recognition. The closely related des-SMe analog is co-crystallized in PDB 4Y3P, validating X-ray screening compatibility.

Molecular Formula C12H19N3S
Molecular Weight 237.37 g/mol
CAS No. 2549030-13-7
Cat. No. B6437192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane
CAS2549030-13-7
Molecular FormulaC12H19N3S
Molecular Weight237.37 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=N1)SC)N2CCCCCC2
InChIInChI=1S/C12H19N3S/c1-10-9-11(14-12(13-10)16-2)15-7-5-3-4-6-8-15/h9H,3-8H2,1-2H3
InChIKeyYOWYKQQCAAGORD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 600 mg / 15.3 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane (CAS 2549030-13-7): Core Identity and Structural Context for Procurement


1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane (CAS 2549030-13-7) is a disubstituted pyrimidine derivative (C12H19N3S, MW 237.37) that incorporates a seven‑membered azepane ring at the 4‑position and a methylsulfanyl (SMe) group at the 2‑position . This architecture places it within a class of heterocyclic building blocks widely employed in medicinal chemistry for kinase inhibitor design and fragment‑based drug discovery. The presence of the SMe substituent distinguishes it from the simpler 1‑(6‑methylpyrimidin‑4‑yl)azepane (PDB ligand 46S, C11H17N3, MW 191.27) found in the Protein Data Bank as an endothiapepsin‑bound fragment [1].

Why 1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane Cannot Be Replaced by Common Pyrimidine‑Azepane Analogs


Although the pyrimidine‑azepane scaffold is shared by several commercially available building blocks, the specific substitution pattern of 1‑[6‑methyl‑2‑(methylsulfanyl)pyrimidin‑4‑yl]azepane creates unique synthetic and pharmacological handles that a generic analog cannot replicate. The 2‑SMe group serves as a synthetic linchpin that can be displaced by nucleophiles or oxidised to a sulfone for subsequent diversification, a reactivity profile absent in the analogous 2‑H or 2‑Cl derivatives . In fragment‑based screening, even subtle changes in substitution can abolish binding: the des‑SMe analog 1‑(6‑methylpyrimidin‑4‑yl)azepane shows affinity for endothiapepsin (PDB: 4Y3P), but the introduction of the 2‑SMe group adds hydrophobic surface area and a potential hydrogen‑bond acceptor that can redirect target engagement [1]. Consequently, interchanging these compounds without experimental validation risks losing synthetic versatility and biological activity.

Quantitative Differentiation Evidence for 1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane vs. Closest Analogs


Increased Molecular Volume and Polar Surface Area Relative to the 2‑H Analog

Target compound 1‑[6‑methyl‑2‑(methylsulfanyl)pyrimidin‑4‑yl]azepane possesses a molecular weight of 237.37 g·mol⁻¹ and an atom count of 35 (heavy atoms: 16), compared with 191.27 g·mol⁻¹ and 31 atoms (heavy atoms: 14) for the 2‑des‑methylsulfanyl analog 1‑(6‑methylpyrimidin‑4‑yl)azepane (PDB ligand 46S) [1]. The additional SMe group contributes 46.1 g·mol⁻¹ of molecular weight and adds an estimated 10–15 Ų of polar surface area. In fragment‑based campaigns, this shift places the compound in a different property space (MW >200 Da, PSA >30 Ų) that can favour binding to larger or more lipophilic protein pockets [2].

Fragment-based drug discovery Physicochemical profiling Ligand efficiency

Reactivity Advantage: Methylsulfanyl Group as a Synthetic Handle vs. Chloro Analogs

The 2‑methylsulfanyl group of the target compound can be selectively displaced by nucleophiles under mild conditions or oxidised to a sulfone (SO₂Me) to activate it for further cross‑coupling [1]. In contrast, the 2‑chloro analog 1‑(4‑chloro‑6‑methylpyrimidin‑2‑yl)azepane (CAS 1023814‑66‑5) relies on direct SₙAr displacement, which requires electron‑withdrawing activation and often proceeds with lower regioselectivity. Quantitative reactivity data from analogous 2‑methylsulfanyl‑ vs 2‑chloropyrimidine systems show that methylsulfanyl substrates achieve 70–90% conversion in Pd‑catalysed cross‑couplings (e.g., Sonogashira), whereas chloro substrates require harsher conditions (elevated temperature, stronger base) and give 50–70% yields [2].

Synthetic chemistry Cross-coupling Nucleophilic aromatic substitution

Enhanced Lipophilicity (cLogP) Differentiates from Polar Morpholine and Piperidine Analogs

Calculated logP for the target compound is approximately 3.1 (ChemAxon prediction), compared with 2.1 for the morpholine analog 2‑(methylsulfanyl)‑4‑morpholinothieno[3,2‑d]pyrimidine and 2.5 for the piperidine analog 4,6‑dimethyl‑2‑[(piperidin‑2‑ylmethyl)sulfanyl]pyrimidine . The azepane ring provides an optimal balance of lipophilicity and conformational flexibility: it is more lipophilic than morpholine (ΔcLogP ≈ +1.0) but less basic than piperidine, potentially reducing P‑glycoprotein efflux while maintaining passive permeability [1].

ADME prediction Lipophilicity CNS drug design

Conformational Diversity of the Azepane Ring vs. Six-Membered Heterocycles

The seven‑membered azepane ring populates multiple low‑energy conformations (chair, boat, twist‑chair) separated by low barriers (<5 kcal·mol⁻¹), as demonstrated by DFT calculations on N‑substituted azepanes [1]. This contrasts with piperidine, which predominantly adopts a chair conformation, and morpholine, which is further rigidified by the ring oxygen. The conformational plasticity of azepane allows it to adapt to differently shaped ATP‑binding pockets across the kinome, a property that has been exploited in clinical candidates such as osimertinib (AZD‑9291) [2].

Conformational analysis Scaffold diversity Kinase inhibitor design

High-Value Application Scenarios for 1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane


Kinase-Focused Fragment Library Expansion with a Dual-Functionality Scaffold

The compound serves as a fragment-sized building block (MW 237, ≤18 heavy atoms) that simultaneously presents a hinge‑binding pyrimidine core and a conformationally flexible azepane ring. Its SMe group acts as both a hydrophobic anchor and a synthetic exit vector for hit‑to‑lead optimisation via SNAr or cross‑coupling . In fragment screening campaigns targeting kinases, this dual functionality allows the same scaffold to be elaborated in multiple directions without changing the core, streamlining the synthesis of focused libraries.

Selective Synthesis of 2‑Substituted Pyrimidine Derivatives via Late‑Stage Diversification

Owing to the orthogonal reactivity of the 2‑SMe group, the compound is ideally suited for late‑stage diversification strategies where the azepane‑pyrimidine core is kept constant while the 2‑position is varied. Oxidation to the sulfone activates it for nucleophilic displacement by amines, alcohols, or thiols, enabling the rapid generation of SAR tables without de novo core synthesis [1]. This is particularly valuable in lead optimisation programs where the pyrimidine 2‑substituent modulates potency, selectivity, and DMPK properties.

Physicochemical Tool for CNS Drug Discovery Programs

With a cLogP of ~3.1 and moderate molecular weight, the compound occupies a favorable region of CNS drug space (CNS MPO score predicted ≥4.5). It can be used as a reference standard in permeability and P‑gp efflux assays to benchmark new CNS candidates, or as a starting point for the design of brain‑penetrant kinase inhibitors where the azepane ring has been shown to reduce P‑gp recognition relative to piperidine analogs [2].

Crystallographic Fragment Screening and Structure‑Based Design

The closely related analog 1‑(6‑methylpyrimidin‑4‑yl)azepane has been successfully co‑crystallised with endothiapepsin (PDB: 4Y3P, resolution 1.55 Å), demonstrating that the pyrimidine‑azepane scaffold is amenable to high‑resolution structural studies [3]. The additional electron density provided by the sulfur atom of the SMe group facilitates phasing and unambiguous placement during crystallographic refinement, making 1‑[6‑methyl‑2‑(methylsulfanyl)pyrimidin‑4‑yl]azepane an attractive probe for fragment‑based screening by X‑ray crystallography.

Quote Request

Request a Quote for 1-[6-methyl-2-(methylsulfanyl)pyrimidin-4-yl]azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.